Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride
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Overview
Description
Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine carboxylates It is characterized by the presence of a butan-2-yl group attached to the piperidine ring, which is further linked to a carboxylate group The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Butan-2-yl Group: The butan-2-yl group can be introduced via an alkylation reaction using butan-2-yl halide in the presence of a base.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, but with optimized conditions for higher yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butan-2-yl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it to a piperidine derivative with different functional groups.
Substitution: The compound can undergo substitution reactions, especially at the piperidine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine carboxylates.
Scientific Research Applications
Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Butan-2-yl (2R)-piperidine-2-carboxylate: A stereoisomer with different spatial arrangement.
Butan-2-yl (2S)-pyrrolidine-2-carboxylate: A similar compound with a pyrrolidine ring instead of a piperidine ring.
Butan-2-yl (2S)-piperidine-3-carboxylate: A similar compound with the carboxylate group at a different position on the piperidine ring.
Uniqueness
Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride is unique due to its specific stereochemistry and the presence of the butan-2-yl group, which can influence its chemical reactivity and biological activity. The hydrochloride form also enhances its solubility, making it more suitable for certain applications.
Properties
IUPAC Name |
butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-3-8(2)13-10(12)9-6-4-5-7-11-9;/h8-9,11H,3-7H2,1-2H3;1H/t8?,9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCWEOYTSAMWCQ-MTFPJWTKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1CCCCN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC(=O)[C@@H]1CCCCN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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